REACTION_CXSMILES
|
COC(C(C(OC)=O)C[CH2:7][C:8]([C:18]#[N:19])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9]CC)=O.[CH3:24][C:25]([O-:28])(C)[CH3:26].[K+].[C:30]([OH:33])(=[O:32])C.[C:34]1(C)C=CC=CC=1>O1CCCC1>[CH3:34][O:33][C:30]([CH:24]1[CH2:9][C:8]([C:18]#[N:19])([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:26][C:25]1=[O:28])=[O:32] |f:1.2|
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Name
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4-cyano-4-phenyl heptane dicarboxylic acid dimethylester
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Quantity
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19.8 g
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Type
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reactant
|
Smiles
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COC(=O)C(CCC(CCC)(C1=CC=CC=C1)C#N)C(=O)OC
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Name
|
|
Quantity
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480 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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13.2 g
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Type
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reactant
|
Smiles
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CC(C)(C)[O-].[K+]
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Name
|
|
Quantity
|
230 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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During this addition the reaction mixture
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Type
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TEMPERATURE
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Details
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with reflux
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Type
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CUSTOM
|
Details
|
A brown solution was formed
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Type
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CUSTOM
|
Details
|
the organic phase separated
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Type
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WASH
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Details
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washed with saturated NaHCO3 solution (3×100 mL), H2O (3×50 mL) and NaCl solution (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
After drying with Na2SO4 the solvent
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Type
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DISTILLATION
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Details
|
was distilled off in a vacuum
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
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COC(=O)C1C(CCC(C1)(C1=CC=CC=C1)C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |